molecular formula C16H13IO3 B12469438 (2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid

(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid

Cat. No.: B12469438
M. Wt: 380.18 g/mol
InChI Key: PRXMFLULFIJPHU-UHFFFAOYSA-N
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Description

(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid is an organic compound characterized by the presence of a benzyloxy group and an iodine atom attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid typically involves multiple steps, including halogenation, protection, and coupling reactions. One common method involves the bromination of a precursor phenol, followed by benzyl protection and halogen exchange to introduce the iodine atom . The final step involves coupling the iodinated intermediate with a suitable prop-2-enoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the iodine atom can produce various substituted phenylprop-2-enoic acids.

Scientific Research Applications

(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in cross-coupling reactions.

    Biology: The compound can be used as a probe to study biological pathways involving iodine-containing molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-iodobenzoic acid: Similar in structure but lacks the benzyloxy group.

    3-iodo-4-methoxybenzoic acid: Contains a methoxy group instead of a benzyloxy group.

    4-iodocinnamic acid: Similar prop-2-enoic acid moiety but different substitution pattern on the phenyl ring.

Uniqueness

(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid is unique due to the presence of both a benzyloxy group and an iodine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H13IO3

Molecular Weight

380.18 g/mol

IUPAC Name

3-(5-iodo-2-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H13IO3/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)

InChI Key

PRXMFLULFIJPHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)C=CC(=O)O

Origin of Product

United States

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